molecular formula C17H19Cl2FN4O2S B2579915 2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide CAS No. 2034229-87-1

2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide

Cat. No. B2579915
CAS RN: 2034229-87-1
M. Wt: 433.32
InChI Key: BYCADCVZUGPIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H19Cl2FN4O2S and its molecular weight is 433.32. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adsorption and Corrosion Inhibition

A study on the adsorption and corrosion inhibition properties of piperidine derivatives, including compounds structurally related to the one , highlights their effectiveness in protecting iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to investigate these properties, showing that these compounds can significantly inhibit corrosion on various iron surfaces due to their strong binding energies (S. Kaya et al., 2016).

Facilitation of Chemical Reactions

Another research area involves the facilitation of addition-elimination reactions in pyrimidines and purines, which are key steps in the synthesis of many pharmaceuticals. A study demonstrated that certain reactions are dramatically accelerated in the presence of specific solvents and catalysts, highlighting the compound's relevance in synthetic chemistry (H. Whitfield et al., 2003).

Antitumor and Anticancer Activities

Research on sulfonamide derivatives, including those structurally similar to the chemical , has shown promising antitumor activities. These compounds have been designed to include functional groups that target specific biological pathways, leading to the development of potential anticancer drugs. Studies indicate these compounds exhibit significant inhibitory effects on tumor growth and proliferation through inducing apoptosis and autophagy pathways (Z. Huang et al., 2001; H. Gul et al., 2018).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds containing the benzenesulfonamide moiety, including CCR5 antagonists with potential applications in HIV-1 infection prevention, have been extensively studied. These investigations provide valuable insights into the chemical and physical properties of such compounds, contributing to the development of new therapeutic agents (Cheng De-ju, 2015).

COX-2 Inhibition for Anti-inflammatory Applications

Sulfonamide derivatives have also been explored for their COX-2 inhibitory effects, leading to the identification of compounds with potential applications in treating inflammation-related diseases. These studies highlight the compound's relevance in medicinal chemistry and drug development processes (Hiromasa Hashimoto et al., 2002).

properties

IUPAC Name

2,4-dichloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2FN4O2S/c1-11-6-16(15(19)7-14(11)18)27(25,26)23-8-12-2-4-24(5-3-12)17-21-9-13(20)10-22-17/h6-7,9-10,12,23H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCADCVZUGPIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.